tert-Butyl 3-oxo-2-phenylpiperidine-1-carboxylate

NK1 receptor antagonist chiral synthesis enantioselectivity

tert-Butyl 3-oxo-2-phenylpiperidine-1-carboxylate (CAS 148701-78-4, C₁₆H₂₁NO₃, MW 275.34) is a protected 3-oxopiperidine derivative containing a phenyl substituent at the 2-position and a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen. The compound exists as a chiral building block, with the (2S)-enantiomer serving as a critical intermediate in the enantioselective synthesis of non-peptidic substance P (NK1 receptor) antagonists.

Molecular Formula C16H21NO3
Molecular Weight 275.34 g/mol
CAS No. 148701-78-4
Cat. No. B3366856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-oxo-2-phenylpiperidine-1-carboxylate
CAS148701-78-4
Molecular FormulaC16H21NO3
Molecular Weight275.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(=O)C1C2=CC=CC=C2
InChIInChI=1S/C16H21NO3/c1-16(2,3)20-15(19)17-11-7-10-13(18)14(17)12-8-5-4-6-9-12/h4-6,8-9,14H,7,10-11H2,1-3H3
InChIKeyGUERJXXMFLJFMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 3-oxo-2-phenylpiperidine-1-carboxylate (CAS 148701-78-4): Chiral Intermediate for NK1 Antagonist Development


tert-Butyl 3-oxo-2-phenylpiperidine-1-carboxylate (CAS 148701-78-4, C₁₆H₂₁NO₃, MW 275.34) is a protected 3-oxopiperidine derivative containing a phenyl substituent at the 2-position and a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen . The compound exists as a chiral building block, with the (2S)-enantiomer serving as a critical intermediate in the enantioselective synthesis of non-peptidic substance P (NK1 receptor) antagonists [1]. Its structural features—a protected secondary amine, a ketone at C3, and an aryl group at C2—provide orthogonal reactive handles for downstream functionalization in medicinal chemistry campaigns targeting neurological and inflammatory disorders [2].

Why Generic Substitution of tert-Butyl 3-oxo-2-phenylpiperidine-1-carboxylate Fails in Chiral Drug Synthesis


Generic substitution of tert-butyl 3-oxo-2-phenylpiperidine-1-carboxylate with alternative piperidine scaffolds introduces material risk to downstream synthetic efficiency and product stereochemistry. The compound is employed specifically as the (2S)-enantiomer in the synthesis of NK1 receptor antagonists such as (+)-CP-99,994 and (+)-CP-122,721 [1]. Using racemic material or an alternative N-protected 3-oxopiperidine lacking the 2-phenyl substituent eliminates the chiral induction capacity required for enantioselective synthesis [2]. Furthermore, the Boc protecting group is orthogonal to the ketone functionality, enabling sequential deprotection and functionalization that would be compromised with alternative protecting groups (e.g., Cbz or Fmoc) under the oxidative and reductive conditions employed in established synthetic routes [3]. The following quantitative evidence details the specific dimensions where this compound demonstrates verifiable differentiation relative to its closest analogs.

Quantitative Differentiation Evidence for tert-Butyl 3-oxo-2-phenylpiperidine-1-carboxylate


Stereochemical Integrity: (2S)-Enantiomer vs. Racemic Mixture in NK1 Antagonist Synthesis

The (2S)-enantiomer of tert-butyl 3-oxo-2-phenylpiperidine-1-carboxylate serves as the essential chiral building block for the enantioselective synthesis of non-peptidic substance P (NK1) antagonists including (+)-CP-99,994 and (+)-CP-122,721 [1]. Racemic material, when substituted, eliminates chiral induction and necessitates additional resolution steps, increasing synthetic step count by a minimum of 2 steps and reducing overall yield by approximately 30-50% . The specific (2S) configuration at the 2-position bearing the phenyl group is required for downstream diastereoselective transformations that establish the (2S,3S) stereochemical relationship found in active NK1 antagonists [2].

NK1 receptor antagonist chiral synthesis enantioselectivity

Oxidation Yield: Swern Oxidation of (2S,3S)-Hydroxy Precursor vs. Alternative Methods

The synthesis of tert-butyl (2S)-3-oxo-2-phenylpiperidine-1-carboxylate via Swern oxidation of (2S,3S)-1-tert-butoxycarbonyl-3-hydroxy-2-phenylpiperidine proceeds with a reported yield of 91% at 50 g scale . Alternative oxidation methods employing Dess-Martin periodinane (DMP) in a related synthetic route to the same intermediate achieved comparable conversion but with lower scalability due to reagent cost and safety considerations [1]. The Swern protocol using oxalyl chloride/DMSO/Et₃N at −70°C in dichloromethane provides a reproducible, high-yielding route that has been validated in patent literature for the preparation of NK1 antagonist intermediates .

Swern oxidation synthetic yield piperidine oxidation

Protecting Group Orthogonality: Boc vs. Cbz in Downstream Functionalization

The Boc protecting group on tert-butyl 3-oxo-2-phenylpiperidine-1-carboxylate enables clean acidic deprotection without affecting the C3 ketone or C2 phenyl substituent, whereas alternative Cbz-protected analogs require hydrogenolysis conditions that may reduce the ketone or induce racemization at C2 [1]. In the synthesis of NK1 antagonist L-733,060, the Boc group is removed under mild acidic conditions (HCl/MeOH) as the final step after establishing the full molecular architecture, preserving stereochemical integrity and enabling yields exceeding 80% for the deprotection step . The orthogonal nature of Boc relative to the ketone functionality permits sequential transformations—including ketone reduction, reductive amination, and O-alkylation—that would be compromised with protecting groups susceptible to nucleophilic or reductive conditions [2].

protecting group strategy Boc deprotection orthogonal reactivity

Recommended Application Scenarios for tert-Butyl 3-oxo-2-phenylpiperidine-1-carboxylate Based on Quantitative Evidence


Enantioselective Synthesis of NK1 Receptor Antagonists

This compound is optimally deployed as the (2S)-enantiomer for the enantioselective synthesis of non-peptidic substance P (NK1) receptor antagonists, including (+)-CP-99,994, (+)-CP-122,721, and L-733,060. The defined C2 stereochemistry eliminates the need for resolution steps, reducing synthetic sequences by at least 2 steps and improving overall yield by 30-50% compared to racemic starting materials [1]. The Boc-protected 3-oxo scaffold enables sequential functionalization: ketone reduction to establish the (2S,3S)-3-hydroxy stereochemistry, followed by N-alkylation and final Boc deprotection to access the active pharmacophore [2].

Process Chemistry Scale-Up of Chiral Piperidine Intermediates

For process chemistry applications requiring reproducible multi-gram synthesis, the Swern oxidation route from (2S,3S)-1-tert-butoxycarbonyl-3-hydroxy-2-phenylpiperidine provides a validated 91% isolated yield at 50 g scale [1]. This high-yielding protocol, documented in US patent literature, offers procurement teams confidence in supply chain reliability for medicinal chemistry campaigns transitioning from discovery to preclinical development. The established synthetic route uses readily available reagents (oxalyl chloride, DMSO, triethylamine) and standard laboratory equipment, minimizing technology transfer barriers [2].

Orthogonal Protecting Group Strategy for Sequential Piperidine Functionalization

Researchers designing synthetic routes requiring sequential modification of the piperidine ring should prioritize this Boc-protected 3-oxo intermediate over Cbz or Fmoc analogs. The Boc group is stable to the reductive and nucleophilic conditions required for ketone modification (e.g., reduction with BH₃/THF, reductive amination with NaBH₃CN) and is cleanly removed under mild acidic conditions without affecting the ketone-derived functionality [1]. This orthogonal reactivity profile enables complex molecule assembly with fewer protecting group manipulations and higher overall yield compared to alternatives requiring hydrogenolytic deprotection [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl 3-oxo-2-phenylpiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.